molecular formula C19H13N5O6 B11696439 N,N'-pyridine-2,6-diylbis(3-nitrobenzamide)

N,N'-pyridine-2,6-diylbis(3-nitrobenzamide)

Cat. No.: B11696439
M. Wt: 407.3 g/mol
InChI Key: OCBJUXPDNLHGKD-UHFFFAOYSA-N
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Description

3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of nitro groups attached to the benzamide and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves the nitration of benzamide derivatives. One common method involves dissolving benzamide in concentrated sulfuric acid, cooling the solution to 0°C, and then slowly adding concentrated nitric acid. The reaction mixture is then neutralized with cold water, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or disrupt protein function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-(pyridin-2-yl)benzamide
  • 3-Nitrobenzamide
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide

Uniqueness

3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to the presence of multiple nitro groups and its specific structural configuration. This makes it particularly useful in applications requiring strong electron-withdrawing groups and specific molecular interactions .

Properties

Molecular Formula

C19H13N5O6

Molecular Weight

407.3 g/mol

IUPAC Name

3-nitro-N-[6-[(3-nitrobenzoyl)amino]pyridin-2-yl]benzamide

InChI

InChI=1S/C19H13N5O6/c25-18(12-4-1-6-14(10-12)23(27)28)21-16-8-3-9-17(20-16)22-19(26)13-5-2-7-15(11-13)24(29)30/h1-11H,(H2,20,21,22,25,26)

InChI Key

OCBJUXPDNLHGKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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